3-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-1-PHENYLUREA
Overview
Description
3-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-1-PHENYLUREA is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenylurea moiety linked to a substituted pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-1-PHENYLUREA typically involves a multi-step process:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2-ethylamino-4,6-dimethylpyrimidine with appropriate reagents under controlled conditions.
Amination: The pyrimidine derivative is then subjected to amination to introduce the amino group at the 4-position.
Coupling with Phenylurea: The final step involves coupling the aminopyrimidine with phenylurea under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-1-PHENYLUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-1-PHENYLUREA has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-1-PHENYLUREA involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-{[2-(METHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-1-PHENYLUREA
- 3-(4-{[2-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-1-PHENYLUREA
Uniqueness
3-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-1-PHENYLUREA is unique due to the presence of the ethylamino group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-3-21-19-22-14(2)13-18(26-19)23-16-9-11-17(12-10-16)25-20(27)24-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H2,24,25,27)(H2,21,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUWRQWLIOXSKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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